tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N4O6 and its molecular weight is 354.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.15393443 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, Kong et al. (2016) synthesized a related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, using a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. This compound is crucial in the production of drugs like crizotinib (Kong et al., 2016).
Richter et al. (2009) worked on the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to a compound with a 1-methyl-1H-pyrazol-5-yl substituent. The structural analysis of this compound revealed a dihedral angle formed by the plane of the pyrazole ring and the piperidine ring, which is crucial for understanding its chemical properties (Richter et al., 2009).
Chemical Synthesis Optimization
The compound also plays a key role in the synthesis of Vandetanib, an anti-cancer drug. Wang et al. (2015) outlined a synthetic route for tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib's synthesis. The process involves acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang et al., 2015).
Properties
IUPAC Name |
tert-butyl 4-(3-methoxycarbonyl-4-nitropyrazol-1-yl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O6/c1-15(2,3)25-14(21)17-7-5-10(6-8-17)18-9-11(19(22)23)12(16-18)13(20)24-4/h9-10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUUDXBMYINAQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C(=N2)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112430 | |
Record name | 1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201112430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287670-36-3 | |
Record name | 1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1287670-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201112430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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